2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol
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Overview
Description
2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is a complex organic compound that features a combination of chlorinated phenol, furan, and imidazo[1,2-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common approach is to start with the chlorination of phenol to obtain 2,4-dichlorophenol. This intermediate is then subjected to a condensation reaction with 2-(furan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde under basic conditions to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The chlorinated phenol moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-methylphenol
- 2,4-Dichloro-6-methylpyrimidine
- 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1H-imidazole
Uniqueness
2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol is unique due to its combination of chlorinated phenol, furan, and imidazo[1,2-a]pyridine moieties.
Properties
Molecular Formula |
C18H11Cl2N3O2 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
2,4-dichloro-6-[(E)-[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H11Cl2N3O2/c19-12-8-11(17(24)13(20)9-12)10-21-18-16(14-4-3-7-25-14)22-15-5-1-2-6-23(15)18/h1-10,24H/b21-10+ |
InChI Key |
OXVZEFVCVHTNFK-UFFVCSGVSA-N |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)/N=C/C3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=CO4 |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N=CC3=C(C(=CC(=C3)Cl)Cl)O)C4=CC=CO4 |
Origin of Product |
United States |
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